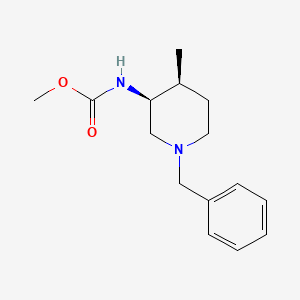![molecular formula C12H16O2Si B8474754 4-[(trimethylsilyl)oxy]-2H-1-benzopyran CAS No. 55454-07-4](/img/structure/B8474754.png)
4-[(trimethylsilyl)oxy]-2H-1-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(trimethylsilyl)oxy]-2H-1-benzopyran: is a chemical compound that belongs to the class of organosilicon compounds It features a silane group bonded to a benzopyran moiety, which is a fused ring system consisting of a benzene ring and a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(trimethylsilyl)oxy]-2H-1-benzopyran typically involves the reaction of a benzopyran derivative with a trimethylsilyl reagent. One common method is the hydrosilylation of benzopyran derivatives using trimethylsilane in the presence of a catalyst. The reaction conditions often include the use of a solvent such as toluene and a catalyst like platinum or rhodium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient production. The choice of catalyst and reaction conditions is critical to achieving the desired product quality and minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(trimethylsilyl)oxy]-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-[(trimethylsilyl)oxy]-2H-1-benzopyran has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-[(trimethylsilyl)oxy]-2H-1-benzopyran involves its interaction with various molecular targets. The benzopyran moiety can interact with biological molecules, potentially affecting cellular pathways and processes. The silane group can undergo hydrolysis to form silanols, which may further interact with biological systems. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silane, (2H-1-benzothiopyran-4-yloxy)trimethyl-: This compound is similar in structure but contains a sulfur atom in place of the oxygen atom in the benzopyran ring.
Silane, (2H-1-benzofuran-4-yloxy)trimethyl-: This compound features a furan ring instead of a pyran ring, leading to different chemical properties and reactivity.
Uniqueness
4-[(trimethylsilyl)oxy]-2H-1-benzopyran is unique due to its specific combination of a benzopyran ring and a trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
55454-07-4 |
|---|---|
Molekularformel |
C12H16O2Si |
Molekulargewicht |
220.34 g/mol |
IUPAC-Name |
2H-chromen-4-yloxy(trimethyl)silane |
InChI |
InChI=1S/C12H16O2Si/c1-15(2,3)14-12-8-9-13-11-7-5-4-6-10(11)12/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
SVMOTHDDWZLFSL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CCOC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Sulfanylidene-5,6-dihydrotetrazolo[1,5-b]pyridazine-8-carboxylic acid](/img/structure/B8474681.png)
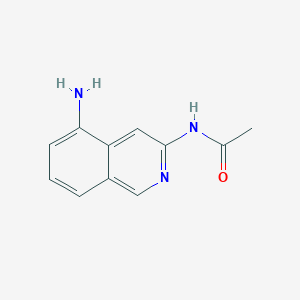
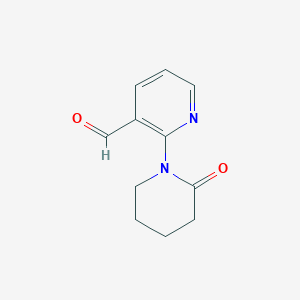
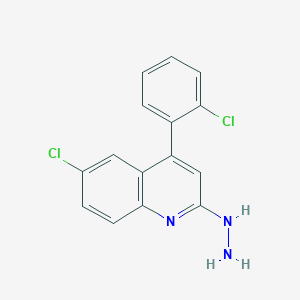
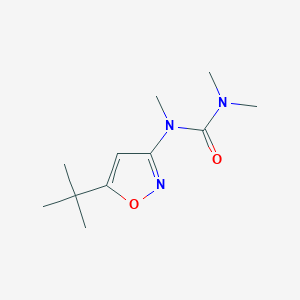
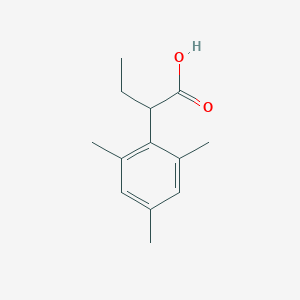
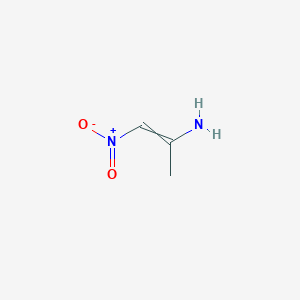

![Ethyl 3-[3-(trifluoromethyl)phenyl]-2H-isoindole-1-carboxylate](/img/structure/B8474732.png)


